molecular formula C9H11FO2S B14026586 (2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane

(2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane

Cat. No.: B14026586
M. Wt: 202.25 g/mol
InChI Key: VRVBEPOFMOZHBZ-UHFFFAOYSA-N
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Description

(2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11FO2S. This compound is characterized by the presence of a fluorine atom, two methoxy groups, and a methylsulfane group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane typically involves the reaction of 2-fluoro-4,5-dimethoxyphenol with a methylsulfane reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

    Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: The original sulfane compound.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The presence of the fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
  • (2-Fluoro-4-methoxyphenyl)(methyl)sulfane
  • (2-Fluoro-3,4-dimethoxyphenyl)(methyl)sulfane

Uniqueness

(2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H11FO2S

Molecular Weight

202.25 g/mol

IUPAC Name

1-fluoro-4,5-dimethoxy-2-methylsulfanylbenzene

InChI

InChI=1S/C9H11FO2S/c1-11-7-4-6(10)9(13-3)5-8(7)12-2/h4-5H,1-3H3

InChI Key

VRVBEPOFMOZHBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1OC)SC)F

Origin of Product

United States

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